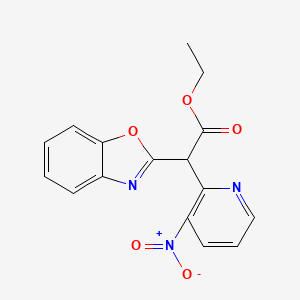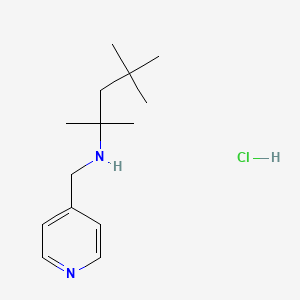
ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the downregulation of various anti-apoptotic proteins. In bacteria and fungi, this compound has been shown to inhibit various enzymes involved in cell wall synthesis and energy metabolism, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of enzyme activity. In animal studies, this compound has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate in lab experiments is its potent and selective activity against various cancer cell lines and microbial strains. This compound also exhibits low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which requires multiple steps and specialized equipment.
Orientations Futures
There are several future directions for the study of ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate. One of the main areas of focus is the development of this compound as a therapeutic agent for the treatment of cancer and infectious diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its potency and selectivity against various targets. In addition, the potential applications of this compound in material science and agriculture warrant further investigation, as it may have significant implications for the development of new materials and the improvement of crop yields.
Méthodes De Synthèse
The synthesis of ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate involves a multi-step process that includes the condensation of 3-nitro-2-pyridinecarboxaldehyde with salicylaldehyde in the presence of a base to form 2-hydroxy-1,3-benzoxazole. The resulting compound is then esterified with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-hydroxy-1,3-benzoxazol-yl)-2-oxoacetate, which is further treated with a base and an acid to obtain this compound.
Applications De Recherche Scientifique
Ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against various bacterial and fungal strains. In agriculture, this compound has been studied for its potential as a herbicide and pesticide, as it has been shown to inhibit the growth of various weed and insect species. In material science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of various organic materials.
Propriétés
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-yl)-2-(3-nitropyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-2-23-16(20)13(14-11(19(21)22)7-5-9-17-14)15-18-10-6-3-4-8-12(10)24-15/h3-9,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDAUWSNMZZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5318969.png)


![(3R*,4R*)-1-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318994.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5319001.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate](/img/structure/B5319002.png)
![3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5319012.png)
![1'-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319021.png)
![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5319042.png)
![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)
![5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)
